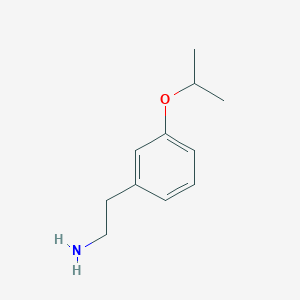

2-(3-Isopropoxyphenyl)ethylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-Isopropoxyphenyl)ethylamine is a chemical compound with the molecular formula C11H17NO . It is not intended for human or veterinary use and is typically used for research purposes.

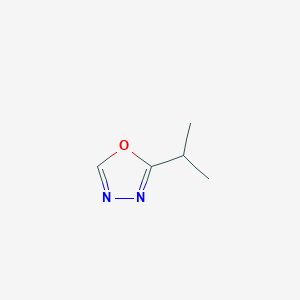

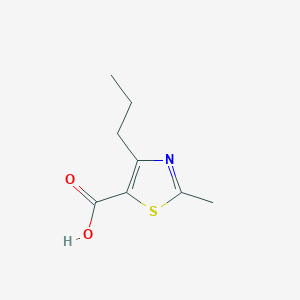

Molecular Structure Analysis

The molecular structure of 2-(3-Isopropoxyphenyl)ethylamine can be represented by the InChI code: 1S/C11H17NO.ClH/c1-9(2)13-11-5-3-4-10(8-11)6-7-12;/h3-5,8-9H,6-7,12H2,1-2H3;1H . The molecular weight of the compound is 179.26 g/mol.

科学的研究の応用

Antipsychotic and Neuroprotective Agents

2-Substituted-5-thienyl-benzyl-isopropoxy-fluorophenoxy-ethylamine derivatives, related to 2-(3-Isopropoxyphenyl)ethylamine, have been identified as anti-dopaminergic agents. They are useful in treating schizophrenia, dependency, and neurodegenerative disorders due to their neuroleptic, neuroprotective, and antiaddictive activity (Habernickel, 2003).

Molecular Conformation Studies

Studies on molecular conformation and structure of 2-phenoxy ethylamine, a similar compound to 2-(3-Isopropoxyphenyl)ethylamine, have been conducted. These studies involve investigating hydrated complexes and generic β-blocker molecules, offering insights into hydrogen bonding and rigidity or flexibility in the side chain (Macleod & Simons, 2004).

Structural Investigation

Research involving [1-hydroxy-(4-hydroxyphenyl)-2-propyl]methylammonium dihydrogenphosphate, closely related to 2-(3-Isopropoxyphenyl)ethylamine, has been conducted through single-crystal X-ray diffraction. This study provides valuable information on the ethylamine side chain's conformation relative to the phenyl ring (Datta, Podder, & Dattagupta, 1994).

Antidepressant Activity

A series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, structurally related to 2-(3-Isopropoxyphenyl)ethylamine, have been examined for their potential antidepressant activity. This involves studying their ability to inhibit neurotransmitter uptake and their effects in various rodent models (Yardley et al., 1990).

Dopamine Receptor Affinities

Research on 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its N-substituted derivatives, similar to 2-(3-Isopropoxyphenyl)ethylamine, has been conducted to study their in vitro binding affinities for dopamine receptors. This research is significant in understanding the compound's interaction with dopamine receptor subtypes (Claudi et al., 1990).

作用機序

Target of Action

2-(3-Isopropoxyphenyl)ethylamine is a derivative of phenethylamine . Phenethylamine primarily targets the Primary amine oxidase in Escherichia coli (strain K12) and Trypsin-1 and Trypsin-2 in humans . These targets play crucial roles in various biological processes, including metabolism and digestion.

Mode of Action

Phenethylamines, in general, are known to regulate monoamine neurotransmission by binding to the trace amine-associated receptor 1 (taar1) and inhibiting vesicular monoamine transporter 2 (vmat2) in monoamine neurons .

Biochemical Pathways

Phenethylamines are known to influence several biochemical pathways, including those involved in neurotransmission .

Pharmacokinetics

Phenethylamines, in general, follow a “two-compartment model” with a plasma half-life of about 30 minutes .

Result of Action

Phenethylamines are known to have strong cardiovascular activity and can produce topical vasoconstriction .

Action Environment

The action, efficacy, and stability of 2-(3-Isopropoxyphenyl)ethylamine can be influenced by various environmental factors. For instance, the presence of other substances, pH levels, temperature, and the specific biological environment can all impact the compound’s action .

特性

IUPAC Name |

2-(3-propan-2-yloxyphenyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(2)13-11-5-3-4-10(8-11)6-7-12/h3-5,8-9H,6-7,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSECYUMSFUEJPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401658 |

Source

|

| Record name | 2-(3-isopropoxyphenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Isopropoxyphenyl)ethylamine | |

CAS RN |

149489-17-8 |

Source

|

| Record name | 2-(3-isopropoxyphenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene](/img/structure/B168505.png)

![2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile](/img/structure/B168519.png)

![12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B168532.png)